Velusetrag hydrochloride

Description

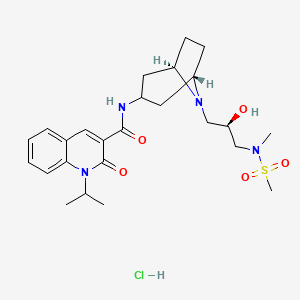

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O5S.ClH/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34;/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31);1H/t18?,19-,20+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIKSWRONBYRDD-BCDHGJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866933-51-9 | |

| Record name | Velusetrag hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866933519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VELUSETRAG HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF4JCT94PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Velusetrag Hydrochloride: A Technical Guide to its High-Selectivity 5-HT4 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of velusetrag (B1683485) hydrochloride (formerly TD-5108), a potent and high intrinsic activity agonist of the serotonin (B10506) 5-HT4 receptor. Velusetrag has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation.[1] Its clinical development has been underpinned by a pharmacological profile characterized by a high degree of selectivity for the 5-HT4 receptor, which is critical for minimizing off-target effects that have limited the therapeutic potential of earlier generation 5-HT4 agonists.

Executive Summary

Velusetrag is a highly selective 5-HT4 receptor agonist.[2][3] In vitro studies have demonstrated its high affinity and functional potency at the human 5-HT4 receptor.[4] Notably, velusetrag exhibits substantial selectivity over other serotonin receptor subtypes, other biogenic amine receptors, and the hERG potassium channel, which is a key consideration for cardiovascular safety.[4] This document summarizes the available quantitative data, details the experimental methodologies used to ascertain this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of velusetrag for the human 5-HT4 receptor, along with its selectivity against other key targets.

Table 1: Velusetrag On-Target Binding Affinity and Functional Potency

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Binding Affinity (pKi) | h5-HT4(c) | 7.7 | Human | Radioligand Binding Assay | [4] |

| Functional Potency (pEC50) | h5-HT4(c) | 8.3 | Human | cAMP Functional Assay | [4] |

pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Table 2: Velusetrag Selectivity Profile

| Off-Target Receptor/Channel | Selectivity Fold vs. 5-HT4 | Comments | Reference |

| Other 5-HT Receptors (including h5-HT2B and h5-HT3A) | >500-fold | Based on comparative binding affinities. | [4] |

| Other Biogenic Amine Receptors | ≥25-fold | Based on comparative binding affinities. | [4] |

| hERG K+ Channel | No effect at 3 µM | Indicates low risk for cardiac arrhythmia. | [4] |

While comprehensive screening data with specific Ki values for a wide panel of off-target receptors are not publicly available, the existing data strongly support the assertion that velusetrag has no significant affinity for a broad range of other receptors, ion channels, and enzymes at therapeutically relevant concentrations.[3][5]

Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like velusetrag initiates a Gs-protein coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent downstream cellular effects that are crucial for modulating gastrointestinal motility.

Caption: 5-HT4 Receptor Signaling Pathway Activated by Velusetrag.

Experimental Protocols

The selectivity and potency of velusetrag were determined using standard in vitro pharmacological assays. The general methodologies for these key experiments are described below.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the recombinant human 5-HT4(c) receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptor are isolated by centrifugation.

-

Assay Incubation: The prepared cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]-GR113808).

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (velusetrag) are added to the incubation mixture. Velusetrag competes with the radioligand for binding to the 5-HT4 receptor.

-

Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of velusetrag that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

cAMP Functional Assay for 5-HT4 Receptor Agonist Activity

This assay measures the ability of a compound to activate the 5-HT4 receptor and elicit a downstream cellular response, in this case, the production of cyclic AMP (cAMP).

-

Cell Culture: HEK293 cells expressing the human 5-HT4(c) receptor are cultured in multi-well plates.

-

Compound Incubation: The cells are incubated with increasing concentrations of velusetrag.

-

cAMP Production: As velusetrag binds to and activates the 5-HT4 receptors, the coupled Gs protein stimulates adenylyl cyclase, which converts ATP to cAMP.

-

Cell Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a detection kit, often based on a competitive immunoassay format (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of velusetrag that produces 50% of the maximal response (EC50) is calculated from the dose-response curve. The intrinsic activity (IA) is also determined by comparing the maximal response induced by velusetrag to that of a reference full agonist, such as serotonin.

Experimental Workflow Visualization

The process of determining the selectivity of a compound like velusetrag involves a systematic series of assays.

Caption: Experimental Workflow for Assessing Receptor Selectivity.

Conclusion

The available preclinical data robustly demonstrate that velusetrag hydrochloride is a potent and highly selective 5-HT4 receptor agonist with high intrinsic activity. Its selectivity against other serotonin receptor subtypes and the hERG channel is a key differentiating feature, suggesting a favorable safety profile compared to older, less selective agents. This high selectivity is fundamental to its mechanism of action in treating gastrointestinal motility disorders by specifically targeting the 5-HT4 receptor-mediated pathways. Further research and clinical studies continue to build upon this foundational pharmacological profile.

References

- 1. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]

- 4. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]

Velusetrag Hydrochloride for Gastroparesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Velusetrag (B1683485) hydrochloride (formerly TD-5108), an investigational drug for the treatment of gastroparesis. It details the mechanism of action, pharmacology, clinical trial data, and experimental protocols relevant to its development.

Introduction to Gastroparesis and Velusetrag

Gastroparesis is a debilitating gastrointestinal (GI) disorder characterized by delayed gastric emptying in the absence of any mechanical obstruction.[1][2][3] Symptoms can be severe and chronic, including nausea, vomiting, early satiety, bloating, and upper abdominal pain, which can lead to dehydration, malnutrition, and a significant reduction in quality of life.[4] The condition is most commonly idiopathic or a complication of diabetes mellitus.[5] Current therapeutic options are limited, and some prokinetic agents have been associated with significant side effects, creating a substantial unmet medical need for safer and more effective treatments.[6][7]

Velusetrag is an oral, once-daily, potent, and highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist being investigated for GI motility disorders.[4][5][6][8][9] Its high selectivity for the 5-HT4 receptor suggests a potential for a favorable safety profile, particularly concerning cardiovascular effects that have limited older, less selective agents.[6][10][11] In 2016, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to Velusetrag for the treatment of symptoms associated with diabetic and idiopathic gastroparesis.[4]

Mechanism of Action

Velusetrag exerts its prokinetic effects by acting as a high-affinity agonist at the 5-HT4 receptor. These receptors are widely distributed throughout the gastrointestinal tract, and their activation is a key mechanism in regulating GI motility.

Signaling Pathway:

-

Binding: Velusetrag binds to the 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the enteric nervous system.

-

Activation: This binding activates the Gs alpha subunit of the G-protein coupled receptor.

-

Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Neurotransmitter Release: Elevated cAMP levels promote the release of acetylcholine (B1216132) (ACh).

-

Prokinetic Effect: ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contractions and enhancing gastrointestinal motility, including the acceleration of gastric emptying.

A key feature of Velusetrag is its high selectivity. It has demonstrated no significant affinity for other receptor types, including other serotonin (B10506) receptors (5-HT1, 5-HT2, 5-HT3), dopamine (B1211576) receptors, or the hERG potassium channel, which is associated with cardiac side effects.[6][10][11][12][13] This selectivity is anticipated to provide a better safety and tolerability profile compared to previous generations of prokinetic drugs.[6]

References

- 1. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theravance begins Phase IIb trial of velusetrag to treat gastroparesis - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]

- 5. Velusetrag Improves Bowel Movements in Diabetic or Idiopathic Gastroparesis [medicaldialogues.in]

- 6. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]

- 7. Safety and Efficacy of Highly Selective 5-Hydroxytryptamine Receptor 4 Agonists for Diabetic and Idiopathic Gastroparesis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patientworthy.com [patientworthy.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. investor.theravance.com [investor.theravance.com]

- 13. researchgate.net [researchgate.net]

Velusetrag Hydrochloride for Chronic Idiopathic Constipation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of velusetrag (B1683485) hydrochloride (formerly TD-5108), a selective serotonin (B10506) 5-HT4 receptor agonist, and its clinical investigation for the treatment of chronic idiopathic constipation (CIC). This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and presents the preclinical evidence supporting its development.

Introduction: The Challenge of Chronic Idiopathic Constipation

Chronic idiopathic constipation is a prevalent and burdensome functional gastrointestinal disorder characterized by infrequent, difficult, and often incomplete bowel movements.[1] The pathophysiology is multifactorial, often involving disordered colonic motility and transit. Velusetrag hydrochloride emerged as a promising therapeutic agent designed to address these underlying mechanisms through its targeted action on the serotonin 5-HT4 receptor.

Mechanism of Action: Selective 5-HT4 Receptor Agonism

Velusetrag is a potent and highly selective agonist of the 5-HT4 receptor.[2][3] These receptors are predominantly located on enteric neurons, where their activation triggers a cascade of signaling events that enhance gastrointestinal motility.[4]

Signaling Pathway

Activation of the 5-HT4 receptor by velusetrag initiates a G-protein-coupled signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which is thought to play a crucial role in modulating neuronal activity. A key downstream effect is the facilitation of acetylcholine (B1216132) (ACh) release from presynaptic motor neurons in the myenteric plexus. This enhanced cholinergic stimulation of intestinal smooth muscle cells promotes peristaltic contractions and accelerates colonic transit.

Clinical Studies in Chronic Idiopathic Constipation

A pivotal Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT00391820) evaluated the efficacy and safety of velusetrag in patients with CIC.[2][5]

Experimental Protocol: Phase 2 Study (NCT00391820)

-

Study Design: This was a dose-response study with a 2-week baseline period, a 4-week double-blind treatment period, and a 1-week follow-up.[2][5]

-

Patient Population: The study enrolled patients with CIC, defined as having fewer than three spontaneous bowel movements (SBMs) per week.[2][5]

-

Intervention: Patients were randomized to receive either placebo or one of three daily doses of velusetrag: 15 mg, 30 mg, or 50 mg.[2][5]

-

Primary Endpoint: The primary efficacy measure was the change from baseline in the weekly frequency of SBMs, averaged over the 4-week treatment period.[2][5]

-

Secondary Endpoints: A key secondary endpoint was the change from baseline in the weekly frequency of complete spontaneous bowel movements (CSBMs).[2]

-

Endpoint Definitions:

-

Spontaneous Bowel Movement (SBM): A bowel movement that occurs without the use of laxatives, enemas, or suppositories within the preceding 24 hours.

-

Complete Spontaneous Bowel Movement (CSBM): A spontaneous bowel movement that is associated with a sensation of complete evacuation.[5]

-

Efficacy Results

Velusetrag demonstrated statistically significant improvements in the primary and key secondary endpoints compared to placebo.

Table 1: Change from Baseline in Weekly Bowel Movement Frequency (4-Week Average)

| Treatment Group | Mean Change in SBMs/week | P-value vs. Placebo | Mean Change in CSBMs/week |

| Placebo | 1.4 | - | 0.6 |

| Velusetrag 15 mg | 3.6 | < 0.0001 | 2.3 |

| Velusetrag 30 mg | 3.3 | < 0.0001 | 1.8 |

| Velusetrag 50 mg | 3.5 | < 0.0001 | 2.3 |

| Data sourced from Goldberg et al., 2010.[2] |

Safety and Tolerability

Velusetrag was generally well-tolerated in the Phase 2 study. The most common adverse events were related to its prokinetic mechanism of action.

Table 2: Common Adverse Events in the Phase 2 CIC Study

| Adverse Event | Frequency in Velusetrag Groups |

| Diarrhea | Common |

| Headache | Common |

| Nausea | Common |

| Vomiting | Common |

| Adverse events were generally reported to occur during the initial days of dosing.[2][6] |

Preclinical Pharmacology

Preclinical studies in various animal models provided the foundational evidence for velusetrag's prokinetic effects.

Table 3: Summary of Preclinical In Vivo Studies

| Animal Model | Key Findings |

| Guinea Pig | Increased colonic transit.[6] |

| Rat | Produced dose-dependent relaxation of the esophagus.[6] Exhibited acceptable oral bioavailability.[6] |

| Dog | Increased smooth muscle contractility of the antrum, fundus, duodenum, and jejunum.[6] Demonstrated greater potency than tegaserod (B130379) in a GI smooth muscle contractility model.[6] Exhibited acceptable oral bioavailability.[6] |

Importantly, in vitro studies confirmed velusetrag's high selectivity for the 5-HT4 receptor with no significant affinity for other receptor types, including the hERG potassium channel, which has been a safety concern for other prokinetic agents.[6][7]

Conclusion

The clinical and preclinical data for this compound demonstrate its efficacy as a selective 5-HT4 receptor agonist in increasing bowel movement frequency in patients with chronic idiopathic constipation. The Phase 2 trial results showed statistically and clinically significant improvements in both spontaneous and complete spontaneous bowel movements with a generally well-tolerated safety profile.[2][6] These findings underscore the therapeutic potential of targeting the 5-HT4 receptor pathway in the management of CIC. Further long-term studies would be valuable to fully establish its place in the therapeutic armamentarium for this chronic condition.[3]

References

- 1. Chronic constipation: new diagnostic and treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 111.68.96.114:8088 [111.68.96.114:8088]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]

Velusetrag Hydrochloride: A Deep Dive into its Serotonin Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag (B1683485) hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT₄ receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation.[1][2][3][4] Its therapeutic potential lies in its targeted mechanism of action, which is centered on the activation of the 5-HT₄ receptor, a key player in regulating gastrointestinal transit.[4][5] This technical guide provides an in-depth analysis of the binding affinity of velusetrag for serotonin receptors, the experimental protocols used to determine these properties, and the associated signaling pathways.

Binding Affinity of Velusetrag for Serotonin Receptors

Velusetrag exhibits a high affinity for the human 5-HT₄ receptor.[1][6] Extensive in vitro studies have demonstrated its remarkable selectivity for the 5-HT₄ receptor subtype over other serotonin receptors, as well as other biogenic amine receptors.[1][6]

Quantitative Binding Affinity Data

The binding affinity of velusetrag for the human 5-HT₄(c) receptor has been determined to be high, with a pKᵢ value of 7.7.[1] This corresponds to a Kᵢ (inhibitory constant) in the nanomolar range, indicating a strong interaction between velusetrag and its target receptor.

One of the most critical features of velusetrag for its potential therapeutic application is its high selectivity. It has been reported to be more than 500-fold selective for the human 5-HT₄ receptor compared to other serotonin receptor subtypes, including the 5-HT₂₋ and 5-HT₃₋ receptors.[1][2] Furthermore, it shows at least 25-fold selectivity for the 5-HT₄ receptor over other biogenic amine receptors.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug. Velusetrag has shown no significant affinity for the hERG potassium channel, a common target for adverse cardiovascular effects of other prokinetic agents.[3]

| Receptor Subtype | Binding Affinity (pKᵢ) | Selectivity vs. 5-HT₄ |

| Human 5-HT₄(c) | 7.7[1] | - |

| Other 5-HT Receptors (including 5-HT₂₋ and 5-HT₃₋) | Not specified, but >500-fold lower affinity than for 5-HT₄[1][2] | >500-fold[1][2] |

| Other Biogenic Amine Receptors | Not specified, but ≥25-fold lower affinity than for 5-HT₄[1] | ≥25-fold[1] |

Experimental Protocols

The binding affinity of velusetrag for serotonin receptors is typically determined using radioligand binding assays. These assays are a standard and powerful tool for quantifying the interaction between a ligand (in this case, velusetrag) and its receptor.[1]

Radioligand Binding Assay for 5-HT₄ Receptor Affinity

A common experimental workflow for determining the binding affinity of a test compound like velusetrag at the 5-HT₄ receptor is as follows:

-

Membrane Preparation: Cell membranes are prepared from cells engineered to express a high density of the human 5-HT₄ receptor subtype (e.g., HEK293 cells expressing the h5-HT₄(c) receptor).[1]

-

Radioligand Selection: A specific radiolabeled ligand that is known to bind with high affinity to the 5-HT₄ receptor is chosen.

-

Competition Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (velusetrag).

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Below is a generalized workflow for a competitive radioligand binding assay.

Signaling Pathway of Velusetrag at the 5-HT₄ Receptor

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit.[1] Activation of the 5-HT₄ receptor by an agonist like velusetrag initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in cAMP is a key mechanism underlying the prokinetic effects of 5-HT₄ receptor agonists in the gastrointestinal tract.

The signaling pathway initiated by velusetrag binding to the 5-HT₄ receptor can be visualized as follows:

Conclusion

Velusetrag hydrochloride is a highly potent and selective 5-HT₄ receptor agonist. Its high affinity for the 5-HT₄ receptor, coupled with its significant selectivity over other serotonin and biogenic amine receptors, underscores its targeted mechanism of action. The activation of the 5-HT₄ receptor by velusetrag leads to the stimulation of the adenylyl cyclase-cAMP signaling pathway, which is the foundation of its prokinetic effects in the gastrointestinal tract. This detailed understanding of its binding affinity and mechanism of action is critical for ongoing research and development in the field of gastrointestinal motility disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Velusetrag Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation. Its prokinetic effects are mediated through the activation of 5-HT4 receptors, which are Gs-protein coupled receptors that stimulate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key in vitro assays are provided, along with visual representations of the relevant signaling pathway and experimental workflows.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal (GI) motility. Of the various 5-HT receptor subtypes, the 5-HT4 receptor is a key mediator of peristalsis and secretion in the gut. Agonism of the 5-HT4 receptor leads to the release of acetylcholine, which in turn stimulates muscle contraction and enhances GI transit. This compound has been designed as a high-affinity, high-intrinsic-activity agonist with marked selectivity for the 5-HT4 receptor over other receptor types, aiming to provide therapeutic benefit with a favorable safety profile. This document outlines the in vitro studies that define the pharmacological properties of Velusetrag.

Mechanism of Action: 5-HT4 Receptor Signaling

Velusetrag exerts its pharmacological effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor. Upon agonist binding, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in enhanced neurotransmitter release and smooth muscle contraction, promoting gastrointestinal motility.[1]

Quantitative Pharmacology

The in vitro pharmacological profile of Velusetrag has been extensively characterized using a variety of assays to determine its binding affinity, functional potency, and selectivity.

Binding Affinity and Functional Potency

The affinity of Velusetrag for the human 5-HT4(c) receptor was determined using radioligand binding assays, while its functional potency was assessed in several in vitro systems, including cAMP accumulation assays in recombinant cell lines and tissue-based assays measuring smooth muscle contraction and relaxation.

| Parameter | Assay System | Value | Reference |

| Binding Affinity (pKi) | Human recombinant 5-HT4(c) receptors in HEK-293 cells | 7.7 | [2][3][4] |

| Functional Potency (pEC50) | cAMP elevation in HEK-293 cells expressing h5-HT4(c) receptor | 8.3 | [2][3][5] |

| Functional Potency (pEC50) | Rat esophagus relaxation | 7.9 | [2] |

| Functional Potency (pEC50) | Guinea pig colon contraction | 7.9 | [2][3] |

Table 1: In Vitro Binding Affinity and Functional Potency of Velusetrag.

Receptor Selectivity

Velusetrag exhibits a high degree of selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and a wide range of other receptors, ion channels, and enzymes.

| Target | Selectivity | Reference |

| Other 5-HT Receptors (including 5-HT2A, 5-HT2B, 5-HT3A) | >500-fold selective for 5-HT4 | [2][6] |

| Other Biogenic Amine Receptors | ≥25-fold selective for 5-HT4 | [2] |

| hERG Potassium Channel | No effect at 3 µM | [2] |

| 5-HT2A and 5-HT2B Receptors | No affinity (Ki > 10 µM) | [3][4] |

Table 2: In Vitro Selectivity Profile of Velusetrag.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of Velusetrag for the 5-HT4 receptor using membranes from cells expressing the human 5-HT4 receptor and [3H]-GR113808 as the radioligand.[7][8][9]

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT4(c) receptor.

-

Radioligand: [3H]-GR113808 (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled 5-HT.

-

Test Compound: this compound.

-

Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein per well), a fixed concentration of [3H]-GR113808 (typically around its Kd, e.g., 0.5 nM), and varying concentrations of Velusetrag.

-

Total and Non-specific Binding: For total binding, wells contain membranes and radioligand only. For non-specific binding, wells contain membranes, radioligand, and a high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM 5-HT).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of Velusetrag by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a cell-based functional assay to measure the ability of Velusetrag to stimulate cAMP production in cells expressing the 5-HT4 receptor. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2][10]

Materials:

-

Cell Line: HEK-293 cells stably expressing the human 5-HT4(c) receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

-

Instrumentation: 384-well white microplates and an HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

-

Compound Plating: Prepare serial dilutions of Velusetrag in assay buffer. Add a small volume (e.g., 5 µL) of each concentration to the wells of a 384-well plate. Include a vehicle control.

-

Cell Stimulation: Add an equal volume (e.g., 5 µL) of the cell suspension to each well. Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.

-

cAMP Detection: Following the manufacturer's instructions for the HTRF kit, add the detection reagents to the wells. This typically involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the Velusetrag concentration. Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and highly selective 5-HT4 receptor agonist with high intrinsic activity. The robust stimulation of the 5-HT4 receptor, coupled with its excellent selectivity profile, underscores its potential as a targeted therapy for gastrointestinal motility disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel 5-HT4 receptor agonists.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]-GR113808 labels 5-HT4 receptors in the human and guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Velusetrag Hydrochloride: A Comprehensive Technical Guide on its Effects on Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist with prokinetic properties that has been investigated for the treatment of gastrointestinal (GI) motility disorders, including gastroparesis and chronic idiopathic constipation. As a selective agonist, Velusetrag mimics the action of serotonin at 5-HT4 receptors, which are primarily located on enteric neurons. This activation enhances the release of acetylcholine (B1216132), a key neurotransmitter in the regulation of GI muscle contractions. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical effects on GI motility, and detailed experimental protocols relevant to the study of Velusetrag. All quantitative data from key studies are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Gastrointestinal motility disorders are characterized by abnormal GI muscle contractions, leading to symptoms such as nausea, vomiting, bloating, abdominal pain, and constipation. This compound is a next-generation prokinetic agent designed to selectively target the 5-HT4 receptor, thereby avoiding the off-target effects associated with older, less selective prokinetic drugs. Its high intrinsic activity and selectivity for the 5-HT4 receptor make it a promising therapeutic candidate for conditions characterized by delayed GI transit.

Mechanism of Action: 5-HT4 Receptor Signaling Pathway

Velusetrag is a potent agonist of the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). The binding of Velusetrag to the 5-HT4 receptor on presynaptic terminals of cholinergic enteric neurons initiates a downstream signaling cascade that ultimately leads to enhanced acetylcholine release and increased gastrointestinal motility.[1][2]

The signaling pathway is initiated by the activation of the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that facilitate the release of acetylcholine from the neuron.[3][4] The released acetylcholine then binds to muscarinic receptors on smooth muscle cells, triggering muscle contraction and promoting gastrointestinal motility.[5]

Quantitative Data on Gastrointestinal Motility

The effects of Velusetrag on gastrointestinal motility have been quantified in several clinical trials involving healthy volunteers and patient populations.

Effects on Gastric Emptying

| Study Population | Treatment Group | N | Baseline GE T1/2 (min) | Post-treatment GE T1/2 (min) | Change from Baseline (%) | p-value vs. Placebo | Reference |

| Healthy Volunteers (Multiple Doses) | Placebo | 12 | - | - | - | - | [6][7] |

| Velusetrag 15 mg | 12 | - | - | Accelerated | 0.002 | [6][7] | |

| Velusetrag 30 mg | 12 | - | - | Accelerated | 0.002 | [6][7] | |

| Velusetrag 50 mg | 12 | - | - | Accelerated | 0.002 | [6][7] | |

| Gastroparesis Patients (Phase 2) | Placebo | 34 | - | - | - | - | [8] |

| Velusetrag 5 mg | 34 | - | - | Numerically Reduced | >0.05 | [8] | |

| Velusetrag 15 mg | 34 | - | - | Numerically Reduced | >0.05 | [8] | |

| Velusetrag 30 mg | 34 | - | - | ≥20% reduction in 52% of subjects | 0.002 | [8] |

Effects on Colonic Transit

| Study Population | Treatment Group | N | Baseline GC24 | Post-treatment GC24 | Change from Baseline | p-value vs. Placebo | Reference |

| Healthy Volunteers (Single Dose) | Placebo | 12 | - | - | - | - | [6][7] |

| Velusetrag 5 mg | 12 | - | - | Significantly Accelerated | <0.05 | [6][7] | |

| Velusetrag 15 mg | 12 | - | - | Significantly Accelerated | <0.05 | [6][7] | |

| Velusetrag 30 mg | 12 | - | - | Significantly Accelerated | <0.05 | [6][7] | |

| Velusetrag 50 mg | 12 | - | - | Significantly Accelerated | <0.05 | [6][7] |

Effects on Bowel Function in Chronic Idiopathic Constipation

| Treatment Group | N | Baseline SBM/week | Change from Baseline in SBM/week | p-value vs. Placebo | Reference |

| Placebo | ~100 | <3 | 1.4 | - | [9] |

| Velusetrag 15 mg | ~100 | <3 | 3.6 | <0.0001 | [9] |

| Velusetrag 30 mg | ~100 | <3 | 3.3 | <0.0001 | [9] |

| Velusetrag 50 mg | ~100 | <3 | 3.5 | <0.0001 | [9] |

GE T1/2: Gastric Emptying Half-Time; GC24: Geometric Center at 24 hours; SBM: Spontaneous Bowel Movements.

Detailed Experimental Protocols

Clinical Assessment of Gastric Emptying: Scintigraphy

Gastric emptying scintigraphy is a validated method to quantitatively measure the rate at which stomach contents empty into the small intestine.

Protocol:

-

Patient Preparation: Patients are required to fast overnight for at least 8 hours. Medications that may affect gastrointestinal motility are typically withheld.

-

Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white meal, is prepared. The meal is radiolabeled with a gamma-emitting isotope, such as Technetium-99m (99mTc) sulfur colloid.

-

Meal Ingestion: The patient consumes the radiolabeled meal within a specified timeframe, usually 10 minutes.

-

Imaging: Immediately after meal ingestion (time 0) and at subsequent time points (typically 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.

-

Data Analysis: The geometric mean of the counts in the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of the meal remaining in the stomach at each time point is determined, and the gastric emptying half-time (GE T1/2) is calculated.

Clinical Assessment of Gastric Emptying: 13C-Octanoate Breath Test

The 13C-octanoate breath test is a non-invasive method to assess solid-phase gastric emptying.

Protocol:

-

Patient Preparation: Similar to scintigraphy, patients fast overnight.

-

Test Meal: A standardized meal, such as a scrambled egg, is prepared with the yolk containing a fixed amount of 13C-octanoic acid.

-

Baseline Breath Sample: Before consuming the meal, a baseline breath sample is collected into a collection bag.

-

Meal Ingestion and Breath Sampling: The patient consumes the test meal. Breath samples are then collected at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours.

-

Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry. The rate of 13CO2 exhalation reflects the rate of gastric emptying, as the 13C-octanoic acid is absorbed in the small intestine and metabolized in the liver to produce 13CO2.

Preclinical Assessment: In Vitro Organ Bath

The organ bath technique is used to assess the contractile effects of Velusetrag on isolated gastrointestinal tissues.

Protocol:

-

Tissue Preparation: Segments of animal intestine (e.g., guinea pig ileum) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record contractile activity.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Drug Administration: Increasing concentrations of Velusetrag are added to the organ bath in a cumulative manner.

-

Data Recording and Analysis: The contractile responses at each concentration are recorded. A concentration-response curve is constructed to determine the potency (EC50) and efficacy (Emax) of Velusetrag.

Preclinical Assessment: In Vivo Animal Models of Constipation

Animal models are used to evaluate the prokinetic effects of Velusetrag in a whole-organism setting. The loperamide-induced constipation model is commonly used.

Protocol:

-

Induction of Constipation: Animals (e.g., rats or mice) are treated with loperamide, an opioid receptor agonist that inhibits intestinal motility, to induce constipation.

-

Drug Administration: Animals are then treated with Velusetrag or a vehicle control.

-

Assessment of Gastrointestinal Transit: A non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) is administered orally.

-

Measurement: After a specific time, the animals are euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured. The total length of the small intestine is also measured to calculate the percentage of intestinal transit. Fecal parameters such as pellet output and water content can also be assessed.

Safety and Tolerability

Across clinical trials, Velusetrag has been generally well-tolerated. The most common adverse events are related to its prokinetic mechanism of action and include diarrhea, headache, nausea, and vomiting.[9] Importantly, Velusetrag has shown no significant affinity for the hERG potassium channel, suggesting a low risk for cardiac arrhythmias that were a concern with older 5-HT4 receptor agonists.[6]

Conclusion

This compound is a selective 5-HT4 receptor agonist that has demonstrated significant prokinetic effects across the gastrointestinal tract in both preclinical and clinical studies. Its ability to accelerate gastric emptying and colonic transit, coupled with a favorable safety profile, underscores its potential as a valuable therapeutic option for patients with gastrointestinal motility disorders. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of gastroenterology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut [jnmjournal.org]

- 6. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

Velusetrag Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Selective 5-HT4 Receptor Agonist

Abstract

Velusetrag hydrochloride, a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist, is an investigational drug with significant therapeutic potential for gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource summarizing key data, experimental methodologies, and the underlying mechanisms of action. All quantitative data is presented in structured tables for clarity, and key biological and experimental processes are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a complex synthetic molecule. Its chemical identity is well-defined by its structural formula, IUPAC name, and CAS registry number.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | N-((1R,3r,5S)-8-{(2R)-2-hydroxy-3-[(methanesulfonyl)(methyl)amino]propyl}-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-(propan-2-yl)-1H-quinoline-3-carboxamide hydrochloride | [1] |

| CAS Number | 866933-51-9 | [1][2] |

| Molecular Formula | C25H36N4O5S · HCl | [2] |

| Molecular Weight | 541.1 g/mol | [2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility | Soluble in DMSO | |

| pKi (5-HT4 Receptor) | 7.7 | |

| Storage Temperature | 4°C (away from moisture) |

Note: A precise melting point and pKa for this compound have not been identified in the reviewed literature. During its development, a key objective was to lower the pKa to optimize its pharmacokinetic properties.

Pharmacology

Mechanism of Action

Velusetrag is a potent and high-efficacy agonist of the serotonin 5-HT4 receptor.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade in the enteric nervous system results in enhanced neurotransmitter release, promoting gastrointestinal motility.

References

Velusetrag Hydrochloride: A Technical Guide to its Emerging Roles in Non-Gastrointestinal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velusetrag hydrochloride, a potent and highly selective 5-hydroxytryptamine receptor 4 (5-HT4R) agonist, has been primarily investigated for its prokinetic effects in gastrointestinal disorders. However, a growing body of preclinical evidence suggests its therapeutic potential extends to the central nervous system, particularly in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the non-gastrointestinal applications of Velusetrag, focusing on its mechanism of action, preclinical findings in models of Parkinson's disease and spinocerebellar ataxia, and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers exploring the broader therapeutic utility of this compound.

Introduction

This compound is a small molecule agonist with high affinity and selectivity for the 5-HT4 receptor.[1] While its role in enhancing gastrointestinal motility is well-established, the widespread distribution of 5-HT4 receptors in the brain has prompted investigations into its neurological effects.[2] Preclinical studies have begun to uncover its potential neuroprotective and anti-inflammatory properties, opening new avenues for research in neurodegenerative conditions.

Mechanism of Action in the Central Nervous System

In the central nervous system, the activation of 5-HT4 receptors by Velusetrag initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gs alpha subunit of the G protein complex. This stimulates adenylyl cyclase (AC) to increase the production of cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.

Furthermore, evidence suggests a non-canonical signaling pathway independent of G-protein activation. This alternative pathway involves the activation of the Src tyrosine kinase, which in turn leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[3] This multifaceted signaling cascade underlies the potential of Velusetrag to influence neuronal function, plasticity, and survival.

Preclinical Research in Neurodegenerative Disease Models

Parkinson's Disease

A preclinical study investigated the effects of Velusetrag in the PrP human A53T alpha-synuclein (B15492655) transgenic mouse model of Parkinson's disease, which exhibits severe constipation.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Velusetrag Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag hydrochloride is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist currently under investigation for the treatment of gastrointestinal motility disorders.[1][2] As a prokinetic agent, it has demonstrated significant potential in preclinical and clinical studies for conditions such as gastroparesis and chronic idiopathic constipation.[3][4] These application notes provide detailed experimental protocols for the use of this compound in mouse models, based on established research, to facilitate further investigation into its therapeutic efficacy and mechanism of action.

Mechanism of Action

Velusetrag acts as an agonist at the 5-HT4 receptor, a G-protein coupled receptor predominantly expressed in the gastrointestinal tract.[5][6][7] Activation of the 5-HT4 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][6][7] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced neurotransmitter release and increased smooth muscle contractility, thereby promoting gastrointestinal motility.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in mice.

Table 1: Efficacy of Velusetrag in a Mouse Model of Chronic Intestinal Pseudo-Obstruction (CIPO) [8]

| Parameter | Vehicle Control | Velusetrag (1 mg/kg) | Velusetrag (3 mg/kg) |

| Intestinal Damage Score (DSI) | 3.5 ± 0.1 | 2.4 ± 0.1 | 1.8 ± 0.1 |

| Intestinal Damage Score (Colon) | 3.2 ± 0.1 | 2.4 ± 0.1 | 1.5 ± 0.1 |

| Neuronal Count (DSI) | Baseline | 91.00 ± 1.88 | 99.90 ± 2.68 |

| Neuronal Count (Colon) | Baseline | 145.10 ± 8.93 | 175.20 ± 17.87 |

Data are presented as mean ± SEM. DSI: Distal Small Intestine.

Table 2: Effects of Velusetrag on Gut Inflammation in a Parkinson's Disease Mouse Model [1][9]

| Inflammatory Marker | Vehicle Control | Velusetrag (1 mg/kg) | Velusetrag (3 mg/kg) |

| Serum IL-1β | Increased | Reduced | Reduced |

| Colonic IL-1β | Increased | Reduced | Reduced |

| Serum TNF-α | Increased | Reduced | Reduced |

| Colonic TNF-α | Increased | Reduced | Reduced |

| GFAP-positive glia cells (Colon) | Increased | Significantly Normalized | No clear effect |

Specific quantitative reductions for IL-1β and TNF-α were not available in the search results.

Table 3: Pharmacokinetic Parameters of Velusetrag in Rats (as a reference) [2]

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Velusetrag | 5 | 290 | 1.0 | 1230 | 25 |

Pharmacokinetic data for mice were not available in the provided search results.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation of this compound solution and its administration to mice via oral gavage.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Microcentrifuge tubes

-

Vortex mixer

-

Animal balance

-

22-24 gauge gavage needles (1.5 inches with a rounded tip)[10]

-

1 mL syringes

Procedure:

-

Animal Handling and Preparation:

-

All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

-

Weigh each mouse to determine the correct dosage volume.

-

-

Preparation of Velusetrag Solution:

-

Note: The following is a recommended procedure based on standard laboratory practice, as specific preparation instructions were not detailed in the search results.

-

For a 1 mg/kg dose in a 25 g mouse, the required dose is 0.025 mg. To administer a volume of 100 µL (0.1 mL), a solution with a concentration of 0.25 mg/mL is needed.

-

To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.

-

To prepare a 0.25 mg/mL working solution for the 1 mg/kg dose, dilute the 1 mg/mL stock solution accordingly with sterile saline.

-

To prepare a 0.75 mg/mL working solution for the 3 mg/kg dose, dilute the stock solution or weigh the appropriate amount of this compound.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

-

Oral Gavage Administration: [10][11][12]

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.[10]

-

Measure the appropriate volume of the prepared Velusetrag solution into a 1 mL syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[10]

-

Slowly administer the solution.[11]

-

Withdraw the gavage needle gently.

-

Monitor the mouse for any signs of distress immediately after the procedure.

-

Protocol 2: Whole-Gut Transit Assay

This protocol is for measuring the total gastrointestinal transit time in mice.

Materials:

-

Carmine (B74029) red powder

-

0.5% Methylcellulose (B11928114) solution

-

Animal balance

-

Clean cages with wire mesh floors

-

White paper or bedding to place under the cages

Procedure:

-

Preparation of Carmine Red Marker:

-

Prepare a 6% (w/v) solution of carmine red in 0.5% methylcellulose. For example, add 0.6 g of carmine red to 10 mL of 0.5% methylcellulose solution.

-

Vortex thoroughly to create a uniform suspension.

-

-

Assay Procedure:

-

Fast the mice for 4-6 hours before the assay, with free access to water.

-

Administer 200 µL of the carmine red suspension to each mouse via oral gavage as described in Protocol 1.

-

Record the time of administration for each mouse.

-

House the mice individually in clean cages with wire mesh floors, with free access to food and water.

-

Place a white paper or a thin layer of clean bedding under the cages to easily visualize the fecal pellets.

-

Monitor the mice for the appearance of the first red-colored fecal pellet.

-

Record the time of the appearance of the first red pellet.

-

The whole-gut transit time is calculated as the time difference between the administration of the carmine red and the appearance of the first red pellet.

-

Visualizations

Caption: Signaling pathway of Velusetrag via the 5-HT4 receptor.

Caption: Experimental workflow for evaluating Velusetrag in mice.

References

- 1. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease [ricerca.sns.it]

- 10. uac.arizona.edu [uac.arizona.edu]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for Velusetrag Hydrochloride in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag (B1683485) hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT₄ receptor agonist with prokinetic properties, making it a subject of investigation for gastrointestinal (GI) motility disorders.[1] These application notes provide detailed protocols and dosage information for the use of velusetrag hydrochloride in in vivo rat models to study its effects on GI function.

Mechanism of Action

Velusetrag selectively binds to and activates the 5-HT₄ receptor. This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In the gastrointestinal tract, this signaling cascade enhances acetylcholine (B1216132) release from enteric neurons, which in turn promotes smooth muscle contraction and increases motility.[1]

Velusetrag Signaling Pathway

Caption: Signaling cascade of Velusetrag via the 5-HT₄ receptor.

Data Presentation: this compound Dosages in Rat Studies

The following table summarizes the reported dosages of velusetrag used in various in vivo rodent models.

| Study Type | Animal Model | Route of Administration | Dosage Range | Observed Effect |

| Pharmacokinetics | Rat | Oral (gavage) | 5 mg/kg | Determination of Cmax, AUC, and bioavailability |

| Esophageal Relaxation | Rat | Intravenous | ED₅₀: 25 µg/kg | Dose-dependent esophageal relaxation |

| Gastrointestinal Motility | Mouse | Oral (gavage) | 1 - 3 mg/kg/day (for 5 weeks) | Improved intestinal damage and neuronal loss |

| Colonic Transit | Guinea Pig | Subcutaneous | 0.3 mg/kg | Decreased colonic transit time |

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Transit in a Loperamide-Induced Constipation Rat Model

This protocol is designed to evaluate the prokinetic effects of velusetrag in a rat model of constipation.

Experimental Workflow

Caption: Workflow for the loperamide-induced constipation model in rats.

Materials:

-

This compound

-

Loperamide hydrochloride

-

Vehicle for velusetrag (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)

-

Activated charcoal

-

Gum acacia

-

Male Sprague-Dawley rats (200-250 g)

-

Oral gavage needles (16-18 gauge, 2-3 inches)

-

Syringes

-

Surgical instruments for dissection

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.

-

Induction of Constipation: Induce constipation by subcutaneous (s.c.) injection of loperamide hydrochloride (e.g., 4 mg/kg).

-

Drug Administration:

-

Prepare a suspension of this compound in 0.5% methylcellulose. A recommended starting dose is 1 to 5 mg/kg.

-

One hour after loperamide administration, administer the velusetrag suspension or vehicle control to the respective groups via oral gavage.

-

-

Gastrointestinal Transit Measurement (Charcoal Meal Method):

-

Thirty minutes after velusetrag/vehicle administration, administer a charcoal meal (10% activated charcoal in 5% gum acacia solution) orally to each rat.

-

Thirty minutes after the charcoal meal administration, humanely euthanize the animals.

-

Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal front.

-

Calculate the gastrointestinal transit ratio as: (distance traveled by charcoal / total length of the small intestine) x 100%.

-

Protocol 2: Evaluation of Esophageal Relaxation in Anesthetized Rats

This protocol details a method to measure the direct effects of velusetrag on esophageal smooth muscle relaxation.

Materials:

-

This compound

-

Anesthetic (e.g., isoflurane)

-

Saline solution

-

Male Sprague-Dawley rats (300-400 g)

-

Sonomicrometry crystals

-

Surgical instruments

-

Intravenous (i.v.) or intraduodenal (i.d.) catheters

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using isoflurane.

-

Perform a laparotomy to expose the distal esophagus.

-

Implant miniature piezoelectric crystals externally in a longitudinal orientation on the distal esophagus.

-

Insert catheters for intravenous (e.g., jugular vein) or intraduodenal drug administration.

-

-

Data Acquisition:

-

Allow the animal to stabilize after surgery.

-

Record the baseline inter-crystal distance, which corresponds to the resting esophageal muscle length.

-

-

Drug Administration:

-

Administer this compound intravenously in a cumulative dose-dependent manner (e.g., starting from 1 µg/kg). A suggested dose range is 1-100 µg/kg.

-

Alternatively, for intraduodenal administration, a higher dose range may be required.

-

-

Measurement of Esophageal Relaxation:

-

Continuously record the inter-crystal distance using the sonomicrometry system.

-

An increase in the inter-crystal distance indicates esophageal muscle relaxation.

-

Calculate the dose-response curve and the ED₅₀ (the dose that produces 50% of the maximal relaxation).

-

Important Considerations

-

Vehicle Selection: this compound has limited water solubility. For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose or a solution containing co-solvents like PEG 300 and Tween 80 may be necessary. It is crucial to test the stability and homogeneity of the formulation.

-

Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Dose Selection: The provided dosages are recommendations based on available literature. Dose-response studies are recommended to determine the optimal dose for a specific experimental endpoint.

-

Pharmacokinetics: The pharmacokinetic profile of velusetrag in rats indicates good oral bioavailability, but this can be influenced by the formulation.[2]

By following these detailed protocols and considering the provided dosage information, researchers can effectively investigate the in vivo effects of this compound on gastrointestinal function in rat models.

References

Application Notes and Protocols for Oral Gavage Administration of Velusetrag Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of Velusetrag hydrochloride (also known as TD-5108), a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist. Velusetrag is under investigation for its prokinetic effects in treating gastrointestinal motility disorders such as gastroparesis and chronic idiopathic constipation.

Mechanism of Action

Velusetrag is a potent and highly selective agonist for the 5-HT4 receptor.[1][2] Activation of 5-HT4 receptors, which are G-protein coupled receptors, primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). This signaling cascade is believed to be the primary mechanism for enhancing gastrointestinal motility. Additionally, 5-HT4 receptor activation can occur through a G-protein-independent pathway involving Src kinase.

Signaling Pathway of Velusetrag at the 5-HT4 Receptor

Caption: Signaling pathway of Velusetrag at the 5-HT4 receptor.

Preclinical and Clinical Data

Velusetrag has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Preclinical Oral Gavage Studies of Velusetrag

| Animal Model | Dosage | Vehicle | Duration | Key Findings | Reference |

| Mice (SCA7 Tg) | 1 and 3 mg/kg | Saline Solution | 5 weeks (daily) | Reversed intestinal abnormalities and neuronal loss. | [3][4] |

| Rats (Sprague-Dawley) | 5 mg/kg | Not Specified | Single dose | Assessment of oral pharmacokinetics. | [1] |

Table 2: Human Clinical Trial Data for Oral Velusetrag

| Study Population | Dosages | Duration | Key Efficacy Endpoints | Common Adverse Events | Reference |

| Chronic Idiopathic Constipation | 15, 30, and 50 mg | 4 weeks (daily) | Significant increase in spontaneous bowel movements. | Diarrhea, headache, nausea, vomiting. | [5] |

| Gastroparesis | 5, 15, and 30 mg | 12 weeks (daily) | Improved gastroparesis symptoms and accelerated gastric emptying. | Diarrhea, nausea, headache. | [6] |

| Healthy Volunteers | 5, 15, 30, and 50 mg | Single and 6-day dosing | Accelerated intestinal and colonic transit; accelerated gastric emptying with multiple doses. | Diarrhea, altered bowel movements. | [7] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of Velusetrag in Mice

This protocol is based on a study investigating the efficacy of Velusetrag in a transgenic mouse model of chronic intestinal pseudo-obstruction.[3][4]

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Appropriate gavage needles for mice (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

-

Syringes (1 mL)

-

Animal balance

Procedure:

-

Preparation of Dosing Solution:

-

On the day of dosing, prepare a fresh solution of this compound in sterile saline.

-

For a 1 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), the concentration would be 0.1 mg/mL.

-

For a 3 mg/kg dose, the concentration would be 0.3 mg/mL.

-

Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

-

Animal Handling and Dosing:

-

Weigh each mouse accurately to determine the precise dosing volume. The recommended maximum oral gavage volume for mice is 10 mL/kg.[8]

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib) and mark the needle if necessary.

-

Carefully insert the gavage needle into the esophagus and administer the calculated volume of the Velusetrag solution.

-

Administer the solution slowly and steadily.

-

Observe the animal for any signs of distress during and after the procedure.

-

-

Experimental Workflow:

Caption: Workflow for oral gavage of Velusetrag in mice.

Protocol 2: General Oral Gavage Administration of Velusetrag in Rodents

This protocol provides a general framework for the oral gavage of Velusetrag in rodents, adaptable for rats and other similar models.

Materials:

-

This compound

-

Selected vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% methylcellulose)

-

Appropriate gavage needles for the specific rodent species and size

-

Syringes

-

Animal balance

-

Vortex mixer and/or sonicator (if preparing a suspension)

Procedure:

-

Vehicle Selection and Formulation:

-

The choice of vehicle will depend on the solubility of this compound and the study design. While saline has been used, for higher concentrations or different formulations, a suspending agent may be necessary.

-

If preparing a suspension (e.g., in 0.5% methylcellulose), weigh the appropriate amount of Velusetrag and vehicle. Mix thoroughly using a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.

-

-

Dosing and Administration:

-

Accurately weigh the animal to calculate the required dosing volume.

-

Properly restrain the animal to ensure its safety and the accuracy of the administration.

-

Measure and mark the gavage needle to the correct insertion length (from the oral cavity to the xiphoid process).

-

Gently and carefully insert the gavage needle into the esophagus.

-

Administer the formulation at a steady rate.

-

Monitor the animal for any adverse reactions post-administration.

-

General Oral Gavage Workflow:

Caption: General workflow for rodent oral gavage of Velusetrag.

Important Considerations

-

Animal Welfare: Oral gavage should only be performed by trained personnel to minimize stress and potential injury to the animals.

-

Formulation Stability: The stability of the Velusetrag formulation should be considered, especially for longer-term studies. It is recommended to prepare fresh dosing solutions or suspensions daily.

-

Dose Volume: Adhere to recommended maximum dosing volumes for the specific animal model to avoid adverse events.

-

Fasting: Depending on the experimental design, animals may need to be fasted prior to oral gavage to ensure consistent absorption. This should be clearly defined in the study protocol.

-

Safety Precautions: Researchers should wear appropriate personal protective equipment (PPE) when handling this compound and during the gavage procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]